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molecular formula C9H10O4 B042506 2,6-Dimethoxybenzoic acid CAS No. 1466-76-8

2,6-Dimethoxybenzoic acid

Cat. No. B042506
M. Wt: 182.17 g/mol
InChI Key: MBIZFBDREVRUHY-UHFFFAOYSA-N
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Patent
US04232037

Procedure details

A solution of 20 ml (0.25 mol) of sulphuryl chloride in 50 ml of chloroform is added dropwise to a solution of 15.0 g (0.08 mol) 2,6-dimethoxybenzoic acid in 100 ml of chloroform. The solution is left over night at room temperature and is then refluxed for 0.5 h. The solvent is evaporated and the residue recrystallized twice from light petroleum. Yield: 17.0 g, m.p. 98°-100° C. (first recrystallization). Yield: 12.0 g, m.p. 102°-103° C. (second recrystallization).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
S(Cl)([Cl:4])(=O)=O.[CH3:6][O:7][C:8]1C=[CH:15][CH:14]=[C:13]([O:17][CH3:18])[C:9]=1[C:10]([OH:12])=[O:11].[CH:19]([Cl:22])(Cl)Cl>>[Cl:4][C:14]1[C:13]([O:17][CH3:18])=[C:9]([C:8]([O:7][CH3:6])=[C:19]([Cl:22])[CH:15]=1)[C:10]([OH:12])=[O:11]

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Name
Quantity
15 g
Type
reactant
Smiles
COC1=C(C(=O)O)C(=CC=C1)OC
Name
Quantity
50 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
100 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The solution is left over night at room temperature
TEMPERATURE
Type
TEMPERATURE
Details
is then refluxed for 0.5 h
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
The solvent is evaporated
CUSTOM
Type
CUSTOM
Details
the residue recrystallized twice from light petroleum
CUSTOM
Type
CUSTOM
Details
Yield: 17.0 g, m.p. 98°-100° C. (first recrystallization)
CUSTOM
Type
CUSTOM
Details
Yield: 12.0 g, m.p. 102°-103° C. (second recrystallization)

Outcomes

Product
Name
Type
Smiles
ClC=1C(=C(C(=O)O)C(=C(C1)Cl)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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